![molecular formula C13H7Cl2IN2O2S B577494 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 1227267-02-8](/img/structure/B577494.png)
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core, a bicyclic system comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. Key substituents include:
- Chlorine atoms at positions 5 and 7, which are electron-withdrawing groups (EWGs) known to enhance metabolic stability and influence binding interactions.
- Iodine at position 2, a bulky halogen that may sterically hinder certain reactions while providing a handle for further functionalization.
- Phenylsulfonyl group at N1, which improves solubility and modulates electronic properties through resonance and inductive effects.
This compound’s structural complexity and substitution pattern make it a candidate for medicinal chemistry applications, particularly in targeting enzymes like kinases or ATPases .
Preparation Methods
The synthesis of 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine and iodine atoms into the azaindole ring.
Sulfonylation: Attachment of the phenylsulfonyl group to the nitrogen atom in the azaindole ring.
The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. For example, halogenation may be carried out using halogenating agents such as N-chlorosuccinimide (NCS) and iodine, while sulfonylation can be achieved using sulfonyl chlorides in the presence of a base.
Chemical Reactions Analysis
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The halogen atoms may also play a role in the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Core Structure Variations: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine
The position of the nitrogen atom in the six-membered ring distinguishes pyrrolo[2,3-c]pyridine (N at position 7) from pyrrolo[2,3-b]pyridine (N at position 5). demonstrates that this structural difference significantly impacts biological activity. For example:
- 1H-Pyrrolo[2,3-b]pyridine derivatives (e.g., 5-bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine) exhibit strong kinase inhibitory activity due to optimal interactions with ATP-binding pockets .
- 1H-Pyrrolo[2,3-c]pyridine analogs , such as the target compound, show reduced activity in kinase inhibition assays when nitrogen is relocated (e.g., IC50 values for kinase inhibitors drop by >50% compared to [2,3-b] analogs) .
Substituent Effects at C2, C5, C7, and N1
C2 Position
- However, it may reduce solubility compared to polar groups.
- Carboxylic acid (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, 10b): Enhances water solubility but may limit membrane permeability. Yields for such derivatives range from 71–95% .
- Methylsulfanyl group (e.g., 7-chloro-2-methyl-3-(methylsulfanyl)-1H-pyrrolo[2,3-c]pyridine): Modulates electronic properties but lacks halogen-directed reactivity .
C5 and C7 Positions
Chlorine atoms at these positions (target compound) are critical for activity in H+/K+ ATPase inhibition. highlights that dichloro-substituted analogs (e.g., compound 14f) achieve IC50 values of 28 nM, whereas methoxy or unsubstituted derivatives show reduced potency (>100 nM) .
N1 Position
- Phenylsulfonyl group (target compound): Improves metabolic stability and electron-withdrawing effects. Similar groups in 2-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine enhance synthetic versatility for cross-coupling reactions .
- Unsubstituted N1 : Found in APAs like 14f/14g, which retain activity but may exhibit faster clearance .
Biological Activity
5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including halogen substitutions and a sulfonyl group, is being investigated for its pharmacological properties, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C13H8Cl2I N2O2S
- Molecular Weight : 463.09 g/mol
- Structure : The compound features a pyrrolo[2,3-c]pyridine core with dichloro and iodo substituents along with a phenylsulfonyl group. This configuration is hypothesized to influence its biological activity significantly.
The biological activity of this compound is presumed to involve several mechanisms:
- Target Interaction : The specific biological targets of this compound are still under investigation; however, it is believed to interact with various kinases and enzymes involved in cancer progression.
- Pharmacokinetics : The presence of halogens (chlorine and iodine) may enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability.
Biological Activity Studies
Recent studies have evaluated the cytotoxic effects of similar pyrrolo[2,3-c]pyridine derivatives against various cancer cell lines. For instance, compounds with structural similarities demonstrated significant inhibitory activity against key cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | TBD |
7c (related compound) | A549 | 0.82 ± 0.08 |
17e (related compound) | HepG2 | 1.00 ± 0.11 |
7c (related compound) | MCF-7 | 0.93 ± 0.28 |
7c (related compound) | PC-3 | 0.92 ± 0.17 |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
Case Studies
In a recent study focusing on pyrrolo[2,3-b]pyridine derivatives, several compounds were synthesized and evaluated for their anticancer properties. Among these, two compounds exhibited selective inhibition of c-Met kinase with promising IC50 values . The study highlighted the importance of structure-activity relationships (SAR), indicating that modifications in the sulfonyl group or halogen substitutions could enhance biological efficacy.
Case Study Example
A notable case involved the evaluation of a structurally similar compound that induced apoptosis in A549 cells while effectively arresting the cell cycle at the G2/M phase . This suggests that derivatives of pyrrolo[2,3-c]pyridine may serve as effective leads in developing novel anticancer agents.
Q & A
Q. How can researchers optimize the synthesis of 5,7-Dichloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine to improve yield and purity?
Basic Question
Methodological Answer:
Synthesis optimization requires multi-step route design and reaction condition adjustments. Key strategies include:
- Halogenation Control: Sequential halogenation (chloro/iodo) at positions 5,7, and 2 must be carefully timed to avoid over-substitution. Evidence from analogous compounds suggests using N-iodosuccinimide (NIS) for regioselective iodination .
- Sulfonylation: The phenylsulfonyl group is typically introduced via nucleophilic substitution using sodium hydride (NaH) and benzenesulfonyl chloride under inert atmospheres .
- Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol improve purity (>98%) .
- Yield Enhancement: Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for pyridine ring functionalization can achieve yields >75% .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
Basic Question
Methodological Answer:
Characterization relies on orthogonal techniques:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., chloro/iodo signals at δ 100–110 ppm for C-I) .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates the molecular ion [M+H]+ (e.g., C₁₃H₈Cl₂IN₂O₂S: calc. 478.8471) .
- X-ray Crystallography: Resolves steric effects of the bulky phenylsulfonyl group and halogen positioning .
- HPLC: Reverse-phase C18 columns (ACN/water + 0.1% TFA) monitor purity (>99%) .
Q. How can structure-activity relationship (SAR) studies elucidate its kinase inhibitory potential?
Advanced Question
Methodological Answer:
SAR analysis involves:
- Core Modifications: Compare activity of pyrrolo[2,3-c]pyridine derivatives with halogen (Cl, Br, I) or sulfonyl substitutions. For example, replacing iodine with bromine reduces FGFR1 binding affinity by ~40% .
- Functional Group Swapping: The phenylsulfonyl group enhances metabolic stability but may sterically hinder ATP-binding pocket interactions. Trifluoromethyl or methylsulfonyl analogs are tested for improved solubility .
- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to kinase domains (e.g., FGFR1’s hinge region: residues D641 and G485) .
Q. What experimental approaches validate target engagement in cellular models?
Advanced Question
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Measures target protein stabilization upon compound binding. For FGFR inhibitors, a 5–10°C shift in melting temperature confirms engagement .
- Kinase Profiling: Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects. Selectivity ratios (IC₅₀ FGFR1 vs. VEGFR2) should exceed 100:1 .
- Phosphorylation Assays: Western blotting detects downstream phosphorylation (e.g., ERK1/2) inhibition in cancer cell lines (e.g., HCT116) .
Q. How should researchers address contradictions in reported biological activities of related compounds?
Data Contradiction Analysis
Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations) arise from structural differences or assay conditions. Mitigation strategies include:
- Standardized Assays: Use uniform ATP concentrations (e.g., 10 µM) and cell lines (e.g., HEK293 overexpressing FGFR1) .
- Comparative Studies: Benchmark against known inhibitors (e.g., Erdafitinib) under identical conditions .
- Meta-Analysis: Cross-reference PubChem BioAssay data (AID 1259371) and literature IC₅₀ values for consensus .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Advanced Question
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrrolo nitrogen .
- Formulation: Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility (>1 mg/mL) .
- LogP Optimization: Reduce logP from ~3.5 to <2.5 via polar substituents (e.g., morpholine) without compromising potency .
Properties
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-iodopyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-10-6-8-7-11(16)18(12(8)13(15)17-10)21(19,20)9-4-2-1-3-5-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZNTJSOVLZDCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=NC(=C32)Cl)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.